1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
Overview
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid, also known as Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid, is the amino group of an amino acid . The compound is used in peptide synthesis, where it serves as a protecting group for the amino group .
Mode of Action
Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid interacts with its targets by forming a protective layer around the amino group of an amino acid . This protection is crucial during the formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid . The compound is stable under acidic conditions but can be removed under mild basic conditions .
Biochemical Pathways
The compound Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid plays a significant role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The compound’s ability to protect the amino group during peptide bond formation and its subsequent removal under basic conditions are key steps in this pathway .
Pharmacokinetics
Its stability under acidic conditions and lability under basic conditions suggest that it could be rapidly metabolized and eliminated in a biological system, although this would depend on the specific conditions and presence of appropriate enzymes .
Result of Action
The result of the action of Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid is the successful synthesis of peptides . By protecting the amino group during peptide bond formation and then being removed under basic conditions, the compound allows for the creation of peptides of various lengths and complexities .
Action Environment
The action of Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid is influenced by the pH of the environment . The compound is stable under acidic conditions, which allows it to protect the amino group during peptide bond formation . Under basic conditions, the compound is removed, allowing for the continuation of the peptide synthesis process . Therefore, the efficacy and stability of the compound are highly dependent on the pH of the environment .
Biological Activity
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H25NO6
- Molecular Weight : 411.45 g/mol
- CAS Number : 129460-09-9
- MDL Number : MFCD00065631
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis, particularly in the development of peptide-based drugs. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of amino acids during synthesis, which is crucial for the formation of complex peptides.
Antimicrobial Activity
Research indicates that derivatives of Fmoc-Asp(OH)-OtBu exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .
Anti-Cancer Properties
Fmoc-Asp(OH)-OtBu has been evaluated for its anti-cancer potential. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism suggests that it may serve as a lead compound for developing novel anti-cancer agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of imidazolidine derivatives. Fmoc-Asp(OH)-OtBu has been associated with the modulation of neuronal signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Research Findings and Case Studies
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]imidazolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-13-12-25(20(26)21(27)28)22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRMIKPTDYFJCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373263 | |
Record name | Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207129-12-2 | |
Record name | Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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